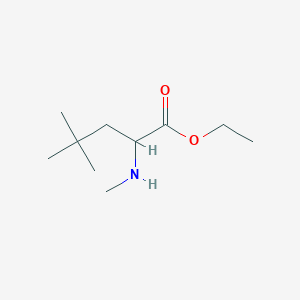
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to obtain ester-functionalized oxazoles . The aminomethyl group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: This compound has a similar aminomethyl group but features an indole ring instead of an oxazole ring.
2-Aminoethyl methacrylate hydrochloride: This compound contains an aminoethyl group and a methacrylate moiety, making it useful in polymer synthesis.
The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
Properties
Molecular Formula |
C7H11ClN2O3 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)5-4-12-6(3-8)9-5;/h4H,2-3,8H2,1H3;1H |
InChI Key |
FZVNGDNNTQIEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)


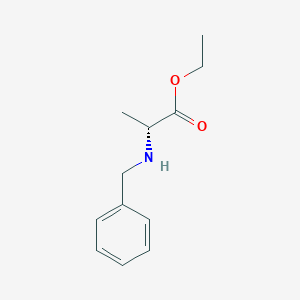
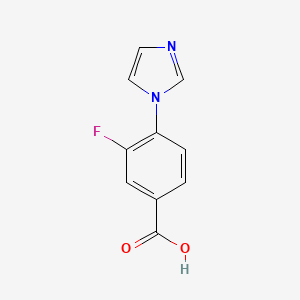
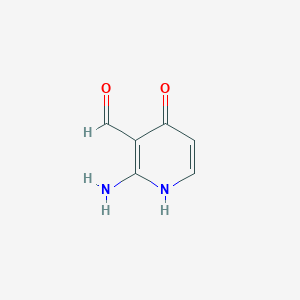
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
![dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
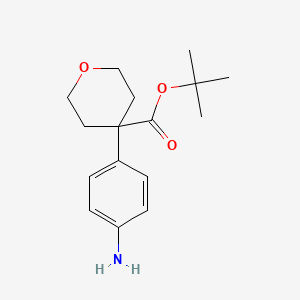
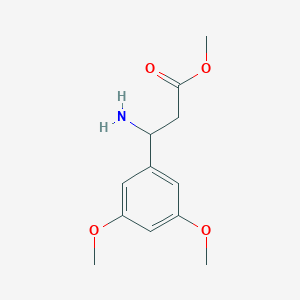
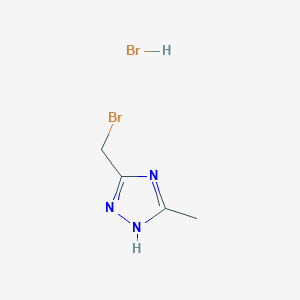
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
